2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3,6,7-trimethyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-8-4-10-11(5-9(8)2)15-12(3,6-13)7-14-10/h4-5H,7H2,1-3H3 |
InChI Key |
UCHQGBCDIDSRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(CO2)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxine derivative with a nitrile source in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methyl groups and the nitrile group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Boiling Point : 116–119°C at 0.15 Torr .
- Density : 1.26 ± 0.1 g/cm³ (predicted) .
- Storage : Sealed, dry conditions at 2–8°C .
Comparison with Structurally Similar Compounds
The following compounds are selected based on structural homology (benzodioxine backbone, nitrile/amide substituents) and functional relevance.
Molecular and Structural Comparison
Physicochemical Properties
Functional and Application Differences
Key Research Findings
Reactivity : The nitrile group in the target compound enhances its utility as a precursor for pharmaceuticals, whereas carboxamide derivatives (e.g., Compound 2) are more suited for enzymatic studies .
Thermal Stability : Compound 11a exhibits higher thermal stability (m.p. >240°C) compared to the target, likely due to its fused thiazolo-pyrimidine ring .
Biological Activity
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a complex organic compound that belongs to the class of benzodioxines. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and medicinal chemistry.
The molecular formula of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is , with a molecular weight of approximately 189.23 g/mol. The compound features a benzodioxine core substituted with a carbonitrile group and three methyl groups at specific positions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.23 g/mol |
| CAS Number | 19102-07-9 |
| SMILES | N#Cc1ccc2c(c1)OCCO2 |
Anti-inflammatory Activity
Research indicates that derivatives of benzodioxines exhibit notable anti-inflammatory effects. For instance, compounds structurally related to 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models .
Anticancer Properties
Studies have demonstrated that benzodioxine derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and proliferation. For example, compounds similar to 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine have been tested against several cancer cell lines, showing significant cytotoxic effects .
Case Studies
- Study on Inflammatory Response : A study evaluated the anti-inflammatory properties of a series of benzodioxine derivatives in a murine model of inflammation. The results indicated that specific substitutions on the benzodioxine ring enhanced the inhibitory effects on inflammatory markers such as TNF-alpha and IL-6.
- Anticancer Screening : In vitro assays conducted on various human cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) revealed that 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine induced apoptosis through caspase activation and downregulation of Bcl-2 proteins .
The biological activities of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine are believed to stem from its ability to interact with specific cellular targets:
- Inhibition of NF-kB Pathway : This pathway plays a critical role in regulating immune responses and inflammation. By inhibiting this pathway, the compound can reduce inflammation and potentially prevent tumor progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
